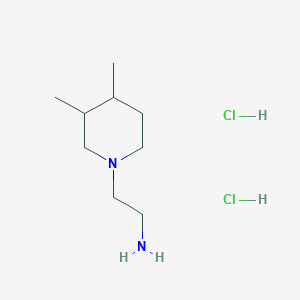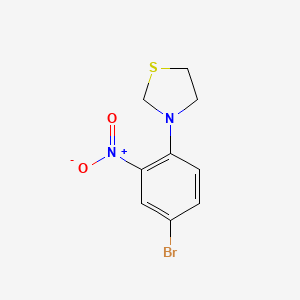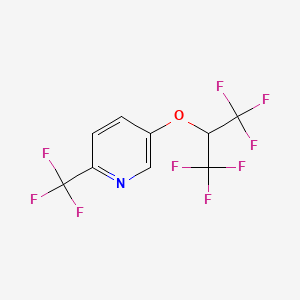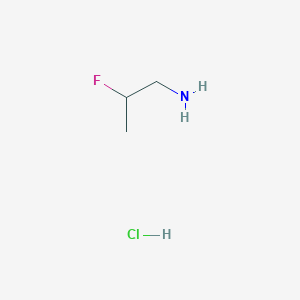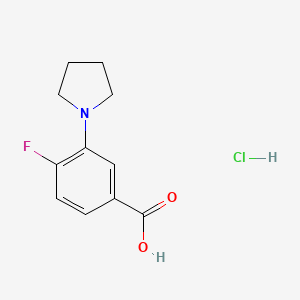
4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid hydrochloride
Overview
Description
“4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid hydrochloride” is a chemical compound with the molecular formula C11H12FNO2 . The pyrrolidine ring in this compound is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid hydrochloride” consists of a benzoic acid group attached to a pyrrolidine ring via a fluorine atom . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
While specific chemical reactions involving “4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid hydrochloride” are not detailed in the available literature, compounds with a pyrrolidine ring are known to undergo a variety of reactions. These include ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings .Physical And Chemical Properties Analysis
The predicted density of “4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid hydrochloride” is 1.301±0.06 g/cm3, and its predicted boiling point is 377.9±32.0 °C . The molecular weight of the compound is 209.22 .Scientific Research Applications
Environmental Fate and Effects of Fluoroalkylether Compounds
Recent research highlights the significance of studying the environmental fate and effects of fluoroalkylether compounds, including 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid hydrochloride derivatives. Studies indicate that these compounds, due to their persistent, bioaccumulative, and toxic properties, are gradually replacing some legacy per- and polyfluoroalkyl substances (PFAS). Monitoring activities from 2015 to 2019 have provided insights into the environmental occurrence, fate, and comparative effects of these newer ether-PFAS against legacy substances like PFOA and PFOS. Advanced mass spectrometry techniques have been instrumental in identifying and analyzing these compounds, shedding light on their potential environmental impact (Munoz et al., 2019).
Unique Properties of Fluoropolymers
Fluoropolymers, encompassing a wide range of fluorinated substances, are distinguished by their high molecular weight and unique thermal, chemical, and biological stabilities. These compounds, including derivatives of 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid hydrochloride, are practically insoluble in water and exhibit negligible bioaccumulation. Their distinct properties challenge the traditional grouping with PFAS, suggesting a need for separate hazard assessment and regulatory considerations. This review emphasizes the non-bioavailability and low environmental mobility of fluoropolymers, advocating for their classification as "polymers of low concern" (Henry et al., 2018).
Role of Pyrrolidine in Drug Discovery
Pyrrolidine, a core structural component of 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid hydrochloride, is widely acknowledged for its versatility in medicinal chemistry. This review comprehensively explores the utilization of the pyrrolidine ring in developing novel biologically active compounds. The saturated five-membered ring structure of pyrrolidine enables efficient pharmacophore space exploration, contributing to stereochemistry and enhancing three-dimensional molecule coverage. This work provides an in-depth analysis of bioactive molecules incorporating pyrrolidine, underscoring its significance in the design of new therapeutic agents (Petri et al., 2021).
Future Directions
properties
IUPAC Name |
4-fluoro-3-pyrrolidin-1-ylbenzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2.ClH/c12-9-4-3-8(11(14)15)7-10(9)13-5-1-2-6-13;/h3-4,7H,1-2,5-6H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHRLVQEYLDJAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=C2)C(=O)O)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-(Morpholin-4-yl)cyclopropyl]methanamine](/img/structure/B1446981.png)
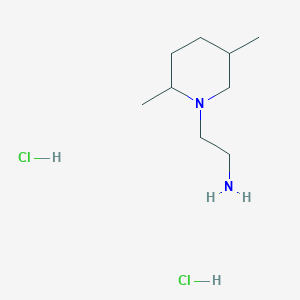
![2,2,2-trichloro-1-[1-(thiophen-2-ylmethyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B1446985.png)
